2-(6-hydroxybenzofuran-3-yl)acetic Acid

Description

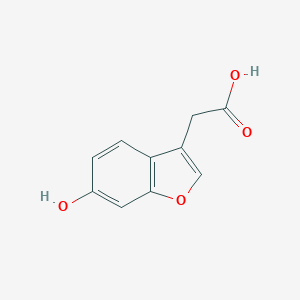

Structure

3D Structure

Properties

IUPAC Name |

2-(6-hydroxy-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5,11H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMXZWJZCWCPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366559 | |

| Record name | 2-(6-hydroxybenzofuran-3-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69716-04-7 | |

| Record name | 2-(6-hydroxybenzofuran-3-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(6-hydroxybenzofuran-3-yl)acetic acid" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-(6-hydroxybenzofuran-3-yl)acetic acid. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

2-(6-hydroxybenzofuran-3-yl)acetic acid, with the CAS Number 69716-04-7, is a heterocyclic compound featuring a benzofuran core.[1][2][3] The structure consists of a fused benzene and furan ring system, with a hydroxyl group at the 6-position and an acetic acid moiety at the 3-position.[1][3]

Chemical Structure:

Table 1: Chemical and Physical Properties of 2-(6-hydroxybenzofuran-3-yl)acetic acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄ | [4] |

| Molecular Weight | 192.17 g/mol | [1][4] |

| IUPAC Name | 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid | [4] |

| CAS Number | 69716-04-7 | [1][2][3] |

| SMILES | OC(=O)CC1=COC2=C1C=CC(O)=C2 | [2] |

| InChI | InChI=1S/C10H8O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5,11H,3H2,(H,12,13) | [1] |

| InChIKey | ZEMXZWJZCWCPBM-UHFFFAOYSA-N | [1] |

| Storage | Sealed in dry, room temperature | [2] |

| Boiling Point | No data available | [2] |

| Melting Point | No data available | |

| Solubility | Expected to be soluble in polar organic solvents | [3] |

Synthesis

A specific, detailed experimental protocol for the synthesis of 2-(6-hydroxybenzofuran-3-yl)acetic acid is not explicitly described in the surveyed literature. However, the synthesis of related benzofuran-3-acetic acid derivatives and the parent 6-hydroxybenzofuran scaffold has been reported, offering potential synthetic routes.

One publication details the use of (6-hydroxy-1-benzofuran-3-yl)acetic acid as a starting material for the synthesis of 2-(6-hydroxy-1-benzofuran-3-yl)acetamide. This suggests the acid is a known and accessible compound.[5] General methods for the synthesis of benzofuran-3-acetic acids often involve the cyclization of appropriately substituted phenolic precursors.[6][7]

A potential synthetic approach could be derived from the methods used for analogous compounds, such as the synthesis of 6-hydroxybenzofuran-3-carboxylic acid, which has been achieved via a robust 4-step, 1-pot process.[6] Another relevant synthesis is the improved and scalable preparation of 6-hydroxybenzofuran, which involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by formation of the 6-methoxybenzofuran and subsequent demethylation.[8]

Logical Synthesis Workflow Diagram:

Caption: A potential synthetic pathway to 2-(6-hydroxybenzofuran-3-yl)acetic acid.

Potential Biological Activities and Signaling Pathways

While no specific biological studies have been published for 2-(6-hydroxybenzofuran-3-yl)acetic acid, the benzofuran scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs.[6][9][10][11] Derivatives of benzofuran have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][9][11][12][13][14][15]

Anticancer Activity: Benzofuran derivatives have shown significant potential as anticancer agents.[9][11] The cytotoxic activity of some benzofurans is attributed to their ability to inhibit tubulin polymerization.[16] Other derivatives have been investigated for their activity against various cancer cell lines, with some exhibiting potent inhibitory effects.[11]

Anti-inflammatory Activity: Several benzofuran derivatives have been reported to possess anti-inflammatory properties.[12][13][14] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[15]

Antimicrobial Activity: The benzofuran nucleus is a core component of many compounds with antimicrobial properties.[17]

Neuroprotective Effects: The structural features of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid suggest potential applications in the development of neuroprotective agents.[3]

Potential Signaling Pathway Involvement:

Given the known activities of related benzofuran compounds, it is plausible that 2-(6-hydroxybenzofuran-3-yl)acetic acid could interact with various signaling pathways.

Caption: Hypothetical signaling pathways modulated by 2-(6-hydroxybenzofuran-3-yl)acetic acid.

Experimental Protocols

While a specific protocol for the synthesis of the title compound is not available, a representative protocol for the synthesis of its amide derivative, 2-(6-hydroxy-1-benzofuran-3-yl)acetamide, is provided below, as it utilizes the target compound as a starting material.[5]

Synthesis of 2-(6-hydroxy-1-benzofuran-3-yl)acetamide [5]

-

(Starting Material): (6-Hydroxy-1-benzofuran-3-yl)acetic acid (0.015 mmol) is placed in a round-bottom flask containing N,N-dimethylformamide (15 ml).

-

Activation: To this solution, 1,1'-carbonyldiimidazole (0.023 mmol) is added at 273 K (0 °C). The reaction mixture is stirred for 45 minutes.

-

Amination: Ammonium acetate (0.046 mmol) and triethylamine (1 ml) are added, and the reaction mixture is stirred at room temperature overnight.

-

Work-up: The completion of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with ethyl acetate. The organic layer is washed with water followed by a brine solution.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product. Further purification is achieved by column chromatography using a mixture of ethyl acetate and petroleum ether (8:2) as the eluent.

Experimental Workflow Diagram:

References

- 1. 2-(6-HYDROXY-1-BENZOFURAN-3-YL) ACETIC ACID(69716-04-7) 1H NMR spectrum [chemicalbook.com]

- 2. 69716-04-7|2-(6-Hydroxybenzofuran-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 3. CAS 69716-04-7: 2-(6-Hydroxy-1-benzofuran-3-yl) acetic acid [cymitquimica.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jopcr.com [jopcr.com]

- 13. ijbcp.com [ijbcp.com]

- 14. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijbcp.com [ijbcp.com]

- 16. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 2-(6-hydroxybenzofuran-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid |

| CAS Number | 69716-04-7 |

| Molecular Formula | C₁₀H₈O₄ |

| Molecular Weight | 192.17 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1O)OC=C2CC(=O)O |

| InChI Key | ZEMXZWJZCWCPBM-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Predicted Value | Source |

| XlogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 192.042259 g/mol | PubChem[1] |

| Monoisotopic Mass | 192.042259 g/mol | PubChem[1] |

| Topological Polar Surface Area | 66.8 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

Synthesis and Experimental Protocols

A detailed, specific experimental protocol for the synthesis of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid was not found in the available literature. However, a general and efficient method for the synthesis of various benzofuran-3-acetic acids has been reported, which can likely be adapted for this specific compound.[2][3][4]

General Synthetic Approach for Benzofuran-3-acetic Acids

A common strategy involves the reaction of substituted-4-bromomethylcoumarins with aqueous sodium hydroxide at reflux temperature. This method is noted for its good yields, straightforward workup, and lack of need for chromatographic purification.[2][3]

Logical Workflow for the Synthesis of Benzofuran-3-acetic Acids

Caption: General synthetic pathway to benzofuran-3-acetic acids.

Experimental Protocol for a Related Transformation: Synthesis of 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide from the Corresponding Acid

While a protocol for the synthesis of the acid was not found, a detailed method for the synthesis of its amide derivative has been documented. This provides valuable information on the reactivity of the target compound.[5]

Experimental Workflow for Amide Synthesis

Caption: Experimental workflow for the synthesis of the amide derivative.

Detailed Methodology: [5]

-

Reaction Setup: 0.015 mmol of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid is dissolved in 15 ml of N,N-dimethylformamide (DMF) in a round-bottom flask.

-

Activation: The solution is cooled to 273 K (0 °C), and 0.023 mmol of 1,1'-carbonyldiimidazole is added. The reaction mixture is stirred for 45 minutes.

-

Amination: 0.046 mmol of ammonium acetate and 1 ml of triethylamine are added to the reaction mixture, which is then stirred at room temperature overnight.

-

Monitoring: The completion of the reaction is monitored by thin-layer chromatography.

-

Workup: Upon completion, the reaction mixture is diluted with ethyl acetate. The organic layer is washed sequentially with water and brine solution.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.

-

Purification: The crude product is further purified by column chromatography using a mixture of ethyl acetate and petroleum ether (8:2) as the eluent.

-

Crystallization: Colorless prisms of the final product are obtained from a solvent system of ethyl acetate and methanol (4:1) at room temperature.

Biological Activity and Potential Applications

Specific quantitative biological data, such as IC₅₀ or MIC values, for 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid were not found in the surveyed literature. However, the broader class of benzofuran derivatives is known to exhibit a wide range of pharmacological activities. This suggests that the target compound could be a valuable scaffold for the development of new therapeutic agents.

Benzofuran-containing molecules have been investigated for their potential as:

-

Antimicrobial and Antifungal Agents: Many benzofuran derivatives have shown activity against various bacterial and fungal strains.[6]

-

Anti-inflammatory Agents: The arylalkanoic acid moiety present in the target compound is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

Enzyme Inhibitors: Certain benzofuran derivatives have been identified as inhibitors of enzymes such as cholinesterases.[7]

-

Antiviral Agents: Some benzofurans have demonstrated the ability to act as STING agonists, inducing an antiviral response.[8]

Potential Signaling Pathway Involvement

Given the biological activities of related benzofuran compounds, 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid could potentially interact with various cellular signaling pathways. However, no specific studies on the mechanism of action or signaling pathway modulation for this particular compound were identified.

Hypothetical Signaling Pathway Interaction

Caption: A generalized diagram of potential molecular interactions.

Future Research Directions

The lack of specific biological data for 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid highlights several avenues for future research:

-

Development of a Specific Synthetic Protocol: A detailed and optimized synthesis route for this compound would facilitate its availability for further studies.

-

Biological Screening: The compound should be screened against a panel of biological targets, including various enzymes, receptors, and microbial strains, to identify its primary biological activity.

-

Quantitative Assays: Determination of quantitative metrics such as IC₅₀ and MIC values is crucial to assess the potency of the compound.

-

Mechanism of Action Studies: Once a significant biological activity is identified, further research should focus on elucidating the underlying mechanism of action and its effects on cellular signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid would provide valuable insights into the structural features required for its biological activity.

References

- 1. PubChemLite - 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid (C10H8O4) [pubchemlite.lcsb.uni.lu]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(6-hydroxybenzofuran-3-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, MS, IR) and a plausible synthetic protocol for 2-(6-hydroxybenzofuran-3-yl)acetic acid. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages data from closely related analogs and predictive models to offer a representative and informative resource for researchers.

Spectroscopic Data

The following sections summarize the expected spectroscopic characteristics of 2-(6-hydroxybenzofuran-3-yl)acetic acid. The data is presented in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of 2-(6-hydroxybenzofuran-3-yl)acetic acid are detailed below. These predictions are based on the analysis of similar benzofuran derivatives and established chemical shift ranges for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~7.5 | s | - |

| H-4 | ~7.2 | d | ~8.5 |

| H-5 | ~6.8 | dd | ~8.5, 2.0 |

| H-7 | ~6.9 | d | ~2.0 |

| -CH₂- | ~3.6 | s | - |

| -OH (phenolic) | 9.0 - 10.0 | br s | - |

| -COOH | 10.0 - 12.0 | br s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (ppm) |

| C=O | ~172 |

| C-6 | ~155 |

| C-7a | ~148 |

| C-2 | ~142 |

| C-3a | ~128 |

| C-4 | ~122 |

| C-3 | ~115 |

| C-5 | ~112 |

| C-7 | ~100 |

| -CH₂- | ~31 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The predicted mass spectral data for 2-(6-hydroxybenzofuran-3-yl)acetic acid is presented below.

Table 3: Predicted Mass Spectrometry Data [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 193.0495 |

| [M+Na]⁺ | 215.0315 |

| [M-H]⁻ | 191.0350 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands expected for 2-(6-hydroxybenzofuran-3-yl)acetic acid are listed below, based on typical ranges for the functional groups in the molecule.[2][3][4][5]

Table 4: Predicted Infrared (IR) Absorption Data

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| O-H (Phenol) | 3600 - 3200 | Broad |

| C-H (Aromatic) | 3100 - 3000 | Sharp |

| C-H (Aliphatic) | 3000 - 2850 | Sharp |

| C=O (Carboxylic Acid) | 1760 - 1690 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-O (Aromatic Ether) | ~1250 | Strong |

| C-O (Carboxylic Acid) | 1320 - 1210 | Medium |

Experimental Protocols

This section outlines a plausible synthetic route and the general procedures for acquiring the spectroscopic data for 2-(6-hydroxybenzofuran-3-yl)acetic acid. The synthesis is adapted from a known procedure for a structurally similar compound, 6-hydroxybenzofuran-3-carboxylic acid.[6]

Synthesis of 2-(6-hydroxybenzofuran-3-yl)acetic acid

A potential synthetic route to the title compound could involve the following key steps:

-

Preparation of a substituted phenoxyacetic acid: Reaction of a suitable hydroquinone derivative with an α-haloacetic acid ester.

-

Cyclization to form the benzofuran ring: Intramolecular cyclization of the phenoxyacetic acid derivative to form the benzofuranone.

-

Reduction and subsequent elaboration: Reduction of the benzofuranone and introduction of the acetic acid side chain at the 3-position.

-

Demethylation: If a methoxy-protected hydroquinone was used, a final demethylation step would be required to yield the desired 6-hydroxy functionality.

A detailed experimental protocol would require specific optimization of reagents, reaction conditions, and purification methods.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like 2-(6-hydroxybenzofuran-3-yl)acetic acid.

Caption: General Workflow for Spectroscopic Analysis.

This workflow outlines the essential stages from the synthesis and purification of the target compound to its characterization using various spectroscopic techniques, culminating in the elucidation and verification of its chemical structure.

References

- 1. PubChemLite - 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid (C10H8O4) [pubchemlite.lcsb.uni.lu]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid - OAK Open Access Archive [oak.novartis.com]

The Benzofuran Core: A Historical and Technical Guide to its Discovery and Development

For Immediate Release – The benzofuran scaffold, a privileged heterocyclic motif, stands as a cornerstone in the fields of medicinal chemistry and drug development. This bicyclic system, composed of a fused benzene and furan ring, is integral to a vast array of natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the discovery, synthetic evolution, and therapeutic significance of benzofuran derivatives for researchers, scientists, and drug development professionals.

Early Discovery and Synthesis: From Coal Tar to Coumarin

The history of benzofuran is intrinsically linked to the early days of organic chemistry. While not initially isolated as a pure compound from a natural source, its parent structure, known as coumarone, was identified as a component of coal tar, a byproduct of the coking of bituminous coal.[1][2][3][4][5]

The first deliberate chemical synthesis of the benzofuran ring system was achieved in 1870 by the renowned English chemist Sir William Henry Perkin.[6][7] In a landmark discovery, Perkin demonstrated that a 2-halocoumarin, when treated with a hydroxide base, undergoes a ring contraction to form a benzofuran-2-carboxylic acid.[7][8] This transformation, now known as the Perkin rearrangement, involves the base-catalyzed opening of the coumarin's lactone ring, followed by an intramolecular nucleophilic attack to form the new five-membered furan ring.[7][8] This seminal work laid the foundation for the chemical exploration of this important heterocyclic family.

The Evolution of Synthetic Methodologies

Synthetic approaches to the benzofuran core have evolved significantly since Perkin's initial discovery, moving from classical methods to highly efficient and versatile transition-metal-catalyzed reactions. This progression has enabled chemists to construct complex and diversely substituted benzofuran derivatives with high precision.

Classical Routes

Beyond the Perkin rearrangement, other classical methods were developed, including intramolecular Claisen condensations and cyclizations following Claisen rearrangements of appropriately substituted precursors.[4] These methods, while foundational, often required harsh reaction conditions and were limited in their substrate scope.

The Dawn of Catalysis: Transition Metal-Mediated Syntheses

The advent of transition metal catalysis revolutionized the synthesis of benzofurans, offering milder conditions, broader functional group tolerance, and higher yields.

-

Palladium Catalysis: Palladium has emerged as a particularly powerful catalyst for constructing the benzofuran nucleus.[6] A multitude of strategies have been developed, including:

-

Sonogashira Coupling: This reaction, which couples a terminal alkyne with an aryl halide, is frequently followed by an intramolecular cyclization to form the furan ring.[9]

-

Heck-Type Reactions: Intramolecular Heck reactions provide another efficient route to the benzofuran core.[10]

-

Direct Arylation and C-H Activation: Modern methods focus on the direct coupling of benzofurans with aryl halides or the intramolecular cyclization via C-H bond activation, increasing atom economy.[10][11]

-

-

Copper and Other Metals: Copper has also been widely used, often as a co-catalyst with palladium in reactions like the Sonogashira coupling or as the primary catalyst in Ullmann-type couplings.[9][12] Other metals, such as rhodium and iron, have also found application in specific benzofuran syntheses.

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling and Cyclization

The following protocol details a general and robust method for synthesizing substituted benzofurans, leveraging a palladium- and copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization.

Reaction: Synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.

Materials:

-

Substituted o-iodophenol (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 equiv)

-

Anhydrous solvent (e.g., Toluene, DMF, or Acetonitrile)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol, palladium catalyst, copper(I) iodide, and a magnetic stir bar.

-

Solvent and Reagent Addition: Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically ranging from room temperature to 100 °C).

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed. The reaction typically proceeds through the coupled alkyne intermediate, which then cyclizes.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired substituted benzofuran.

Pharmacological Significance and Therapeutic Applications

Benzofuran derivatives are renowned for their diverse and potent biological activities, making them a focal point in drug discovery.[13] The scaffold's unique electronic and structural features allow for interactions with a wide range of biological targets.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[14][15] Their mechanisms often involve the inhibition of critical signaling pathways that are aberrantly activated in cancer, such as the PI3K/Akt/mTOR pathway.[16] Inhibition of this pathway disrupts key cellular processes like proliferation, survival, and metabolism, ultimately leading to apoptosis in cancer cells.[16]

The table below summarizes the in vitro anticancer activity of several benzofuran derivatives, highlighting their potency against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Benzo[b]furan deriv. (36) | MCF-7 (Breast) | 0.051 |

| Benzo[b]furan deriv. (26) | MCF-7 (Breast) | 0.057 |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01[15] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20[15] |

| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27[15] |

| Benzofuran deriv. (13g) | MCF-7 (Breast) | 1.287[15] |

| Benzofuran deriv. (13b) | C-6 (Nerve) | 1.980[15] |

Antimicrobial, Anti-inflammatory, and Other Activities

Beyond oncology, the benzofuran scaffold is integral to compounds with a broad range of other therapeutic properties, including:

-

Antimicrobial and Antifungal: Derivatives have shown potent activity against various bacteria and fungi.

-

Anti-inflammatory: Certain benzofurans act as anti-inflammatory agents.

-

Antioxidant: The scaffold can be found in molecules with significant antioxidant properties.

-

Neuroprotective: A series of benzofuran derivatives have been discovered to promote neuroprotection.

The following table presents quantitative data for benzofuran-based stilbenoid analogues, demonstrating their cytotoxic activity.

| Compound | A375 (Melanoma) IC₅₀ (µM) | H460 (Lung) IC₅₀ (µM) | PC3 (Prostate) IC₅₀ (µM) |

| Resveratrol (1) | >200 | 44.5 ± 3.5 | 25 ± 0.77 |

| Analogue (2) | 57 ± 10 | 33 ± 0.7 | 25 ± 0.4 |

| Analogue (4) | 82.7 ± 1.1 | 25.5 ± 2.1 | 24.7 ± 0.3 |

| Data from 48h exposure using MTS cell proliferation assay.[17] |

Conclusion

From its initial synthesis by Perkin over 150 years ago, the benzofuran ring system has evolved into one of the most significant heterocyclic scaffolds in drug discovery. The development of powerful catalytic methods has unlocked the ability to create vast libraries of derivatives for biological screening. The continued discovery of potent anticancer, antimicrobial, and other therapeutically relevant activities ensures that the benzofuran core will remain a fertile ground for the development of novel medicines for years to come.

References

- 1. Benzofuran - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Synthesis of benzofuranes and benzothiophenes [quimicaorganica.org]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Dibenzofuran synthesis [organic-chemistry.org]

- 12. jocpr.com [jocpr.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 2-(6-hydroxybenzofuran-3-yl)acetic acid and its analogs. The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this core structure.

Core Compound Structure

The foundational molecule, 2-(6-hydroxybenzofuran-3-yl)acetic acid, possesses a benzofuran ring system with a hydroxyl group at the 6-position and an acetic acid moiety at the 3-position. Modifications to this core structure have led to the development of numerous analogs with diverse biological functions.

Synthesis of Analogs

The synthesis of 2-(benzofuran-3-yl)acetic acid derivatives often involves multi-step reaction sequences. A common strategy involves the reaction of substituted phenols with α-haloacetates, followed by cyclization to form the benzofuran ring. Further modifications can be introduced to the benzofuran core or the acetic acid side chain.

General Synthetic Workflow

Caption: General synthetic workflow for 2-(benzofuran-3-yl)acetic acid analogs.

Biological Activities and Structure-Activity Relationships

Analogs of 2-(6-hydroxybenzofuran-3-yl)acetic acid have been investigated for a variety of therapeutic applications. The following sections summarize the key findings and structure-activity relationships (SAR).

Anticancer Activity

Numerous benzofuran derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected 2-(Benzofuran-3-yl)acetic Acid Analogs

| Compound ID | R1 (Position 5) | R2 (Position 6) | R3 (Side Chain) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | H | OH | COOH | HeLa | 25.5 | [1] |

| 1b | Br | OH | COOH | K562 | 18.2 | [1] |

| 1c | OMe | OH | COOH | MCF-7 | 12.8 | [2] |

| 2a | H | OMe | CONH-Ph | A549 | 8.5 | [2] |

| 2b | H | OMe | CONH-4-Cl-Ph | A549 | 5.2 | [2] |

Note: This table is a representation of available data and is not exhaustive.

The presence of a halogen, such as bromine, at the 5-position (Compound 1b ) appears to enhance cytotoxic activity against leukemia cells (K562) compared to the unsubstituted analog (1a ). Furthermore, derivatization of the carboxylic acid to an amide (Compounds 2a and 2b ) has been shown to improve potency against lung cancer cells (A549).

Neuroprotective Effects

Certain benzofuran derivatives have shown promise in the context of neurodegenerative diseases. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal cell death. For instance, some derivatives have been found to protect neuronal cells from glutamate-induced excitotoxicity.[3]

Table 2: Neuroprotective Activity of Selected Benzofuran Analogs

| Compound ID | R1 | R2 | Assay | Effect | Reference |

| 3a | H | OH | Glutamate-induced excitotoxicity in SK-N-SH cells | Significant protection at 10 µM | [3] |

| 3b | OMe | OH | Glutamate-induced excitotoxicity in SK-N-SH cells | Moderate protection at 10 µM | [3] |

Antimicrobial Activity

The benzofuran scaffold is also a key component in compounds with antifungal and antibacterial properties. For example, some derivatives have been shown to inhibit the growth of pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus. The mechanism of antifungal action can involve the disruption of cellular processes like calcium homeostasis.[4]

Signaling Pathways

The biological effects of 2-(6-hydroxybenzofuran-3-yl)acetic acid analogs are mediated through their interaction with various cellular signaling pathways. A key pathway implicated in the anticancer activity of some benzofuran derivatives is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain benzofuran analogs.

Some analogs of 2-(6-hydroxybenzofuran-3-yl)acetic acid have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K), a key enzyme at the upstream of this pathway.[2] By inhibiting PI3K, these compounds can effectively block the downstream signaling cascade, leading to decreased cell proliferation and induction of apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 2-(6-hydroxybenzofuran-3-yl)acetic acid analogs.

Synthesis Protocol: General Procedure for the Synthesis of 2-(Benzofuran-3-yl)acetic Acid Derivatives

This protocol describes a general method for synthesizing benzofuran-3-acetic acid derivatives from substituted 4-bromomethylcoumarins.

Materials:

-

Substituted 4-bromomethylcoumarin

-

10% Aqueous Sodium Hydroxide (NaOH)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

A mixture of the appropriate substituted 4-bromomethylcoumarin (1 mmol) and 10% aqueous sodium hydroxide (20 mL) is heated at reflux for 2-3 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and filtered.

-

The clear filtrate is acidified with concentrated hydrochloric acid to a pH of approximately 2.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is recrystallized from ethanol to afford the pure benzofuran-3-ylacetic acid derivative.[5]

Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

-

Cancer cell lines (e.g., HeLa, K562, MOLT-4)

-

Normal cell line (e.g., HUVEC) for selectivity assessment

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours. For suspension cells, seeding and treatment can occur on the same day.

-

Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

Workflow for Cytotoxicity Screening

Caption: Experimental workflow for the MTT cytotoxicity assay.

This technical guide provides a foundational understanding of the chemistry and biology of 2-(6-hydroxybenzofuran-3-yl)acetic acid analogs. The versatility of the benzofuran scaffold continues to inspire the development of new therapeutic agents with diverse applications. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective drugs for a range of diseases.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Predicted Physicochemical Properties of 2-(6-hydroxybenzofuran-3-yl)acetic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(6-hydroxybenzofuran-3-yl)acetic acid is a heterocyclic organic compound featuring a benzofuran core substituted with a hydroxyl group and an acetic acid moiety. The benzofuran scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1][2][3][4][5] Understanding the physicochemical properties of novel benzofuran derivatives is a critical first step in evaluating their potential as therapeutic agents. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

This document presents a compilation of predicted physicochemical data for 2-(6-hydroxybenzofuran-3-yl)acetic acid and discusses the general biological context of benzofuran compounds.

Predicted Physicochemical Properties

The following table summarizes the available predicted physicochemical properties for 2-(6-hydroxybenzofuran-3-yl)acetic acid. It is important to note that these values are computationally derived and await experimental verification.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₀H₈O₄ | - |

| Molecular Weight | 192.17 g/mol | [CymitQuimica] |

| XlogP | 1.4 | PubChem |

| pKa (acidic) | Not available | - |

| Aqueous Solubility | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Methodologies for Property Prediction

The prediction of physicochemical properties for novel chemical entities is a cornerstone of modern computational chemistry and drug discovery.[6] These in silico methods leverage extensive databases of experimentally determined properties and employ sophisticated algorithms to forecast the behavior of uncharacterized molecules.

Computational Approaches

Quantitative Structure-Property Relationship (QSPR) models are a primary tool for predicting physicochemical properties. These models establish a mathematical correlation between the structural features of a molecule and its observed properties. For parameters like the partition coefficient (logP), various algorithms are used, including those based on atomic contributions or topological indices.

The general workflow for predicting these properties computationally is outlined in the diagram below.

Figure 1: Generalized workflow for the computational prediction of physicochemical properties.

Experimental Protocols (General)

While specific experimental data for the title compound is not available, standard methodologies for determining key physicochemical parameters are well-established.

-

pKa Determination: Potentiometric titration is a common method. A solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve. Spectrophotometric methods can also be used if the compound's UV-Vis spectrum changes with ionization.

-

Solubility Measurement: The shake-flask method is a classical approach. An excess of the solid compound is equilibrated with a solvent (e.g., water) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured, typically by HPLC-UV.

-

Melting Point Determination: This is typically measured using a melting point apparatus, where the temperature range over which the solid transitions to a liquid is observed.

-

Boiling Point Measurement: For non-volatile solids, this is often determined under reduced pressure to prevent decomposition at high temperatures.

Biological Context and Potential Signaling Pathways

Direct experimental evidence for the biological activity of 2-(6-hydroxybenzofuran-3-yl)acetic acid is not available in the reviewed literature. However, the benzofuran scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. A computational study has been reported on the structural and spectroscopic characterization, as well as the reactivity of 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid.[7]

Review articles on benzofuran derivatives consistently highlight their potential as:

-

Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.[3]

-

Anticancer agents: Showing promise in inhibiting the growth of various cancer cell lines.[2][8]

-

Anti-inflammatory agents: Demonstrating potential to modulate inflammatory pathways.[8]

-

Antioxidant agents: The phenolic hydroxyl group, as present in the title compound, is often associated with antioxidant properties.[5]

-

Antiviral agents: Including activity against HIV.[1]

The diverse biological activities of benzofuran derivatives suggest their interaction with a multitude of cellular signaling pathways. The specific pathways modulated would be dependent on the full substitution pattern of the benzofuran ring system.

Figure 2: Potential biological activities of the benzofuran class of compounds.

Conclusion

2-(6-hydroxybenzofuran-3-yl)acetic acid is a compound of interest due to its benzofuran core structure, which is associated with a wide range of biological activities. While experimental physicochemical data are currently lacking, computational predictions provide initial guidance for its potential behavior. The predicted XlogP of 1.4 suggests moderate lipophilicity. Further experimental characterization of this compound is warranted to validate these predictions and to explore its potential therapeutic applications, particularly in the areas of infectious diseases, oncology, and inflammatory conditions, where other benzofuran derivatives have shown promise.

References

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. physchemres.org [physchemres.org]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

The Benzofuran Scaffold: A Computational Approach to Drug Discovery

An In-Depth Technical Guide to In Silico Modeling and Docking Studies of Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzofuran moiety, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] The versatility of the benzofuran scaffold has led to the development of derivatives exhibiting potent anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4][5] This technical guide delves into the computational strategies employed to elucidate the therapeutic potential of benzofuran derivatives, focusing on in silico modeling and molecular docking studies.

Core Concepts in Computational Drug Design

In silico drug design has revolutionized the process of discovering and developing new therapeutic agents. By leveraging computational methods, researchers can predict the interaction between a small molecule (ligand) and a biological target (receptor), typically a protein or enzyme, at the molecular level. This approach significantly reduces the time and cost associated with traditional drug discovery pipelines by prioritizing compounds with a higher likelihood of success for further experimental validation.

Key computational techniques applied to the study of benzofuran derivatives include:

-

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7] The output, often expressed as a docking score or binding energy, provides an estimate of the binding affinity.

-

Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules in the complex over time, offering insights into the stability and dynamics of the ligand-receptor interaction.

-

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate are crucial for its clinical success. In silico tools can predict these pharmacokinetic and toxicological parameters, helping to identify potential liabilities early in the discovery process.[6][8]

Experimental Protocols: A Step-by-Step Guide

The following sections outline the detailed methodologies for conducting in silico studies on benzofuran derivatives.

Molecular Docking Protocol

Molecular docking is a fundamental technique to predict the binding mode and affinity of a ligand to a protein.[6]

1. Receptor Preparation:

- Obtaining the Protein Structure: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).

- Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. This is often performed using software like AutoDock Tools or Maestro (Schrödinger).

2. Ligand Preparation:

- 3D Structure Generation: The 2D structure of the benzofuran derivative is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

- Energy Minimization: The 3D structure of the ligand is energy minimized to obtain a stable conformation. This can be done using force fields like MMFF94.

3. Docking Simulation:

- Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

- Running the Docking: Docking is performed using software like AutoDock Vina, MOE (Molecular Operating Environment), or Glide (Schrödinger).[7] The program samples different conformations and orientations of the ligand within the active site and calculates the binding energy for each pose.

4. Analysis of Results:

- Binding Affinity: The docking results are ranked based on their predicted binding affinity (e.g., in kcal/mol).

- Interaction Analysis: The binding mode of the top-ranked poses is visually inspected to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the active site. Visualization is typically done using software like PyMOL or Discovery Studio.[7]

Molecular Dynamics Simulation Protocol

MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability.

1. System Preparation:

- Complex Selection: The best-docked complex from the molecular docking study is selected as the starting point.

- Solvation: The complex is placed in a periodic box of water molecules to simulate a physiological environment.

- Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system and achieve a physiological salt concentration.

2. Simulation:

- Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

- Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to equilibrate the system. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

- Production Run: A long-duration simulation (e.g., 100 ns) is run to collect trajectory data. GROMACS is a commonly used software for MD simulations.[9]

3. Trajectory Analysis:

- Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and ligand is calculated to assess the stability of the complex over time.

- Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is analyzed to identify flexible regions of the protein.

- Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored throughout the simulation.

ADMET Prediction Protocol

In silico ADMET prediction helps in evaluating the drug-likeness of the benzofuran derivatives.

1. Input: The 2D or 3D structure of the benzofuran derivative is used as input.

2. Prediction: Online servers and software like SwissADME, Molinspiration, and Discovery Studio are used to calculate various physicochemical and pharmacokinetic properties.[7][8]

3. Parameters Analyzed:

- Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.

- Pharmacokinetic Properties: Parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes are predicted.

- Toxicity Prediction: Potential toxicities such as carcinogenicity and mutagenicity are assessed.

Data Presentation: Quantitative Insights

The following tables summarize representative quantitative data from various in silico studies on benzofuran derivatives.

Table 1: Molecular Docking Scores of Benzofuran Derivatives Against Various Targets

| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |

| BENZ-0454 | EGFR | 4HJO | -10.2 | [6] |

| BENZ-0143 | EGFR | 4HJO | -10.0 | [6] |

| BENZ-1292 | EGFR | 4HJO | -9.9 | [6] |

| M5a-M5j (Range) | Anticancer Targets | - | -6.9 to -10.4 | [7] |

| DHB2 | Candida albicans | 3dra | -7.00 | [8] |

| DHB8 | Candida albicans | 3dra | -6.40 | [8] |

| BF3 | Mtb Pks13 | - | -14.23 | [9] |

| BF4 | Mtb Pks13 | - | - | [9] |

| BF8 | Mtb Pks13 | - | - | [9] |

Table 2: In Vitro Biological Activity and In Silico Predictions

| Compound ID | Biological Activity | IC50 (µM) | Target Cell Line/Enzyme | Predicted Binding Energy (kcal/mol) | Reference |

| Compound 2 | Anti-proliferative | 7.31 | MCF-7 | - | [10] |

| Compound 12 | Anti-proliferative | 1.10 | SiHa | - | [4] |

| Compound 17i | LSD1 Inhibition | 0.065 | LSD1 | - | [11] |

| Compound 7c | AChE Inhibition | 0.058 | Acetylcholinesterase | - | [12] |

| Compound 7e | SIRT2 Inhibition | 3.81 | SIRT2 | - | [13] |

| 5a | Tyrosinase Inhibition | 11 | Bacterial Tyrosinase | - | [14] |

Table 3: Predicted ADMET Properties of Selected Benzofuran Derivatives

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | Bioavailability Score | Lipinski's Rule Violations | Reference |

| BENZ-0454 | - | - | 5 | 1 | 0.55 | 0 | [6] |

| 5a-j (General) | - | - | - | - | 0.55 | 0 | [14] |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the in silico study of benzofuran derivatives.

Conclusion

The integration of in silico modeling and molecular docking studies into the drug discovery process for benzofuran derivatives has proven to be a highly effective strategy. These computational approaches provide deep molecular insights into the mechanisms of action, enabling the rational design and optimization of novel therapeutic agents. As computational power and algorithmic accuracy continue to advance, the role of in silico techniques in accelerating the development of next-generation benzofuran-based drugs will undoubtedly expand.

References

- 1. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jazindia.com [jazindia.com]

- 8. d-nb.info [d-nb.info]

- 9. In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13 [mdpi.com]

- 10. Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Potential Therapeutic Targets of 2-(6-hydroxybenzofuran-3-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a well-established "privileged structure" in medicinal chemistry, conferring a wide range of biological activities to its derivatives. This technical guide focuses on the therapeutic potential of a specific member of this class, 2-(6-hydroxybenzofuran-3-yl)acetic acid , and its close analogs. By examining preclinical data and the known mechanisms of action of structurally related compounds, this document outlines key molecular targets and pathways through which this chemical scaffold may exert therapeutic effects. The primary targets identified include G-protein coupled receptor 40 (GPR40/FFA1) for metabolic diseases, MAP kinase-interacting kinases (Mnk1/2) and tubulin for oncology, cholinesterases for neurodegenerative disorders, and various microbial enzymes for infectious and metabolic diseases. This guide provides an in-depth summary of quantitative efficacy data, detailed experimental protocols for target validation, and visual representations of key signaling pathways to support further research and drug development efforts.

Introduction: The Benzofuran Scaffold in Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a core structural motif in numerous natural products and synthetic molecules with significant therapeutic properties.[1] Its derivatives have demonstrated a remarkable diversity of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, neuroprotective, and metabolic regulatory effects.[1][2][3] The specific compound, 2-(6-hydroxybenzofuran-3-yl)acetic acid, and its methoxy analog, serve as a foundational structure for a new generation of targeted therapies. This guide consolidates the current understanding of its potential molecular targets and provides the technical framework necessary for its preclinical evaluation.

Primary Therapeutic Target: G-protein Coupled Receptor 40 (GPR40/FFA1)

The most well-documented activity of the (benzofuran-3-yl)acetic acid scaffold is its role as an agonist for G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[4] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion (GSIS).[5]

Mechanism of Action & Signaling Pathway

Activation of GPR40 by agonists like 2-(6-hydroxybenzofuran-3-yl)acetic acid derivatives initiates a signaling cascade primarily through the Gαq subunit of the heterotrimeric G-protein.[5] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, increasing cytosolic Ca2+ levels and potentiating the exocytosis of insulin-containing granules in a glucose-dependent manner.[5][6] Some GPR40 agonists have also been shown to couple to Gαs, leading to cAMP production, further enhancing insulin secretion.[7]

Quantitative Data

The clinical candidate TAK-875 (Fasiglifam), a dihydrobenzofuran derivative, is a potent and selective GPR40 agonist. Data for TAK-875 and other relevant analogs provide a benchmark for the therapeutic potential of this scaffold.

| Compound/Analog | Target | Assay Type | Result (EC50/IC50) | Reference |

| TAK-875 | Human GPR40 | Intracellular IP Production | 72 nM | [8] |

| TAK-875 | Human GPR40 | Intracellular Ca2+ Mobilization | 72 nM | [4] |

| Indanyloxy-dihydrobenzofuranyl-acetic acid derivative | Human GPR40 | Agonist Activity | 2 nM | [9] |

Key Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol is designed to measure the activation of GPR40 in response to an agonist by quantifying the subsequent increase in intracellular calcium concentration using a fluorescent dye.

Objective: To determine the EC50 value of a test compound (e.g., 2-(6-hydroxybenzofuran-3-yl)acetic acid) for GPR40 activation.

Materials:

-

HEK293 or CHO cells stably expressing human GPR40.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay Buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-8 AM).

-

Pluronic F-127.

-

Probenecid (optional, to prevent dye leakage).

-

Test compound and reference agonist (e.g., TAK-875).

-

Ionomycin (positive control).

-

EGTA (negative control).

-

Black, clear-bottom 96- or 384-well microplates.

-

Fluorescent kinetic plate reader (e.g., FLIPR, FDSS).

Procedure:

-

Cell Plating: Seed the GPR40-expressing cells into the microplates at an appropriate density (e.g., 1,500-20,000 cells/well) and culture overnight to allow for adherence.[10]

-

Dye Loading:

-

Prepare a dye loading solution by dissolving the calcium-sensitive dye (e.g., Indo-1 AM) in DMSO and then diluting it in Assay Buffer. Add Pluronic F-127 to aid in dye solubilization.

-

Remove the culture medium from the cell plates and add the dye loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.[10][11]

-

-

Compound Preparation: Prepare serial dilutions of the test compound and controls (reference agonist, ionomycin) in Assay Buffer at a concentration that is 5-10X the final desired assay concentration.

-

Assay Measurement:

-

Place the cell plate into the kinetic fluorescence plate reader, which maintains the temperature at 37°C.

-

Establish a stable baseline fluorescence reading for approximately 20 seconds.

-

The instrument automatically adds the compound solutions to the cell plate.

-

Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) to measure the change in intracellular calcium.[5]

-

-

Data Analysis:

-

The change in fluorescence (F/F0) or the ratio of emission wavelengths (for ratiometric dyes like Indo-1) is plotted against time.

-

Determine the peak fluorescence response for each compound concentration.

-

Plot the peak response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Oncology Targets: Mnk1/2 and Tubulin

Derivatives of the 6-hydroxybenzofuran scaffold have demonstrated significant anti-proliferative effects, pointing to their potential as anti-cancer agents through the inhibition of key oncogenic pathways.

MAP Kinase-Interacting Kinases (Mnk1/2)

Mnk1 and Mnk2 are serine/threonine kinases that are activated downstream of the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways.[6] Their primary substrate is the eukaryotic translation initiation factor 4E (eIF4E). Phosphorylation of eIF4E at Ser209 is strongly associated with the translation of mRNAs encoding proteins critical for tumor growth, proliferation, and survival, such as c-Myc and Cyclin D1.[1][12] Inhibition of Mnk kinases represents an attractive therapeutic strategy to suppress oncogenic protein synthesis.

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for cancer chemotherapy.[13] Several benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14] This mechanism is shared by well-known anti-cancer drugs like vinca alkaloids and colchicine.

Quantitative Data for Oncology Targets

| Compound/Analog | Target | Assay Type | Result (IC50) | Reference |

| Compound 8k (6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivative) | Mnk2 | Kinase Inhibition | 0.27 µM | [15] |

| Compound 5o (6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivative) | Mnk2 | Kinase Inhibition | 3.55 µM | [12] |

| Compound 6g (3,4,5-trimethoxybenzamide substituted benzofuran) | Tubulin Polymerization | In vitro assay | >30 µM (antiproliferative IC50: 3.01 µM on MDA-MB-231) | [14] |

Key Experimental Protocol: Mnk Kinase Activity Assay (Radiometric)

This protocol describes a method to directly measure the enzymatic activity of Mnk1/2 and assess the inhibitory potential of test compounds.

Objective: To determine the IC50 value of a test compound for Mnk1 or Mnk2 kinase activity.

Materials:

-

Recombinant active Mnk1 or Mnk2 enzyme.

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

-

Substrate: Recombinant eIF4E protein (or a specific peptide substrate).

-

[γ-³³P]ATP or [γ-³²P]ATP.

-

10 mM ATP stock solution.

-

Phosphocellulose P81 paper.

-

1% Phosphoric acid solution.

-

Scintillation counter and fluid.

-

Test compound and reference inhibitor (e.g., Cercosporamide).

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing Kinase Assay Buffer, the substrate (e.g., 100 ng eIF4E), and the desired concentration of the test compound or vehicle (DMSO).

-

Enzyme Addition: Dilute the active Mnk kinase in Kinase Dilution Buffer and add it to the reaction wells.

-

Initiate Reaction: Start the kinase reaction by adding the [γ-³³P]ATP Assay Cocktail (containing both labeled and unlabeled ATP) to each well. The final reaction volume is typically 25-30 µL.[16][17]

-

Incubation: Incubate the reaction mixture at 30°C for 15-60 minutes.[16][17]

-

Stop Reaction: Stop the reaction by spotting 20 µL of the mixture onto a precut strip of P81 phosphocellulose paper. The phosphate groups on the substrate will bind to the paper.

-

Washing:

-

Air dry the P81 strips.

-

Wash the strips three times for 10 minutes each in a bath of 1% phosphoric acid with gentle stirring to remove unincorporated [γ-³³P]ATP.[16]

-

-

Quantification:

-

Place the washed and dried P81 strips into scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

-

Key Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

Objective: To determine if a test compound inhibits or enhances the polymerization of purified tubulin.

Materials:

-

Purified tubulin (e.g., >99% pure bovine tubulin).

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

GTP solution (10 mM).

-

Glycerol (as a polymerization enhancer).

-

Fluorescent reporter dye that binds polymerized tubulin.

-

Test compound.

-

Positive controls: Nocodazole or Colchicine (inhibitors), Paclitaxel (stabilizer).

-

Black, non-binding surface 384- or 96-well plates.

-

Fluorescence plate reader with temperature control.

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare a tubulin reaction master mix on ice containing General Tubulin Buffer, glycerol, the fluorescent reporter, and GTP to the final desired concentrations.[13]

-

Compound Plating: Add the test compound and controls at various concentrations (typically as 10X stocks) to the appropriate wells of the microplate.

-

Assay Initiation: Pre-warm the plate reader and the microplate to 37°C. To initiate polymerization, add the ice-cold tubulin reaction mix to the wells containing the compounds.[13][18]

-

Data Acquisition: Immediately place the plate in the reader and begin measuring fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) at 37°C in kinetic mode, taking readings every 60 seconds for 60-90 minutes.[18]

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration.

-

A normal polymerization reaction will show a sigmoidal curve. Inhibitors will decrease the slope of the growth phase and the final plateau height. Stabilizers will increase the slope and plateau.

-

The effect of the compound can be quantified by comparing the Vmax of polymerization or the final fluorescence value at the plateau phase. IC50 values can be calculated for inhibitors.

-

Other Potential Therapeutic Areas

The versatile benzofuran scaffold has shown promise in several other therapeutic areas.

Neurodegenerative Disorders (Alzheimer's Disease)

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits.[19] Inhibiting the enzymes that degrade ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary therapeutic strategy. Various benzofuran derivatives have demonstrated potent inhibition of these enzymes.[20][21][22]

Infectious Diseases (Antifungal)

Fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The benzofuran core is present in the antifungal drug amiodarone and synthetic derivatives have shown activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans.[1][23] The proposed mechanism for some derivatives involves the disruption of intracellular calcium homeostasis.[1]

Metabolic Disorders (Diabetes - Alternative Mechanism)

Beyond GPR40 agonism, benzofuran derivatives have been identified as inhibitors of α-glucosidase and α-amylase.[24][25] These intestinal enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting these enzymes can delay carbohydrate absorption and reduce postprandial hyperglycemia, an important therapeutic approach for managing type 2 diabetes.

Quantitative Data for Other Targets

| Compound/Analog | Target | Result (IC50 / MIC) | Reference |

| Benzofuran-triazole hybrid 10d | Acetylcholinesterase (AChE) | 0.55 µM | [21] |

| 2-Arylbenzofuran derivative 14 | Butyrylcholinesterase (BChE) | 2.5 µM | [19] |

| Benzofuran derivative 12c | α-Glucosidase | 40.7 µM | [25] |

| Benzofuran-hydrazone analog 5 | α-Amylase | 1.078 µM | [26] |

| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 µg/mL (MIC) | [7] |

| Oxa-benzofuran 6 | Penicillium italicum | 12.5 µg/mL (MIC) | [7] |

Key Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 of a test compound against AChE or BChE.

Materials:

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum).

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).

-

Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Test compound and reference inhibitor (e.g., Eserine or Donepezil).

-

96-well microplate and a microplate reader (412 nm).

Procedure:

-

Reaction Setup: In a 96-well plate, add phosphate buffer, a solution of DTNB, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE or BChE solution to each well and incubate for 10-15 minutes at 25°C.[21]

-

Reaction Initiation: Start the reaction by adding the substrate (ATCI or BTCI).

-

Measurement: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), measured by absorbance at ~412 nm. Read the absorbance kinetically for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percent inhibition for each compound concentration compared to the vehicle control. Plot percent inhibition versus log concentration to calculate the IC50 value.

Key Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a fungal strain.

Materials:

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans).

-

Culture medium (e.g., RPMI 1640).

-

Test compound and reference drug (e.g., Fluconazole).

-

Sterile 96-well microplates.

-

Spectrophotometer (600 nm) or plate reader.

Procedure:

-

Inoculum Preparation: Culture the fungal strain and prepare a standardized inoculum suspension in the culture medium as per CLSI (Clinical and Laboratory Standards Institute) guidelines.

-

Compound Dilution: Perform a serial two-fold dilution of the test compound in the microplate wells using the culture medium.

-

Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density.[2]

Key Experimental Protocol: α-Glucosidase Inhibition Assay

Objective: To determine the IC50 of a test compound against α-glucosidase.

Materials:

-

α-Glucosidase enzyme (from Saccharomyces cerevisiae).

-

Phosphate buffer (e.g., 50 mM, pH 6.8).

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).

-

Stop solution: Sodium carbonate (Na2CO3, 1 M).

-

Test compound and reference inhibitor (e.g., Acarbose).

-

96-well microplate and a microplate reader (405 nm).

Procedure:

-

Reaction Setup: In a 96-well plate, add the α-glucosidase enzyme solution and the test compound at various concentrations. Incubate for 5-10 minutes at 37°C.[8]

-

Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.

-